

Cross-Species Efficacy of Aviptadil: A Comparative Therapeutic Guide

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Compound of Interest

Compound Name: Aviptadil

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An objective analysis of **Aviptadil**'s performance in preclinical and clinical settings, supported by experimental data, for researchers, scientists, and drug development professionals.

Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), has demonstrated significant therapeutic potential in various inflammatory and lung injury models across multiple species. This guide provides a comprehensive comparison of its effects, drawing on data from preclinical animal studies and human clinical trials, with a focus on its application in Acute Respiratory Distress Syndrome (ARDS) and related inflammatory conditions.

Quantitative Data Summary

The therapeutic effects of **Aviptadil** have been evaluated in a range of species, from rodents to humans. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.

Preclinical Studies in Animal Models

Species	Model of Lung Injury	Aviptadil Acetate Dosage	Key Quantitative Outcomes	Reference(s)
Rat	Reperfusion Injury (Lung Transplant)	0.1 g/ml in flush solution or 3 µg/kg IV post-reperfusion	Reduced Lung Edema: Significantly lower wet-to-dry weight ratio in the VIP-treated group (4.4 ± 0.2) compared to the control group (5.2 ± 0.2)[1].	[1]
Mouse	Vasoactive Intestinal Peptide Knockout (VIP KO) Model	Not Applicable (Genetic Model)	Increased Pro-inflammatory Cytokines in KO mice: Elevated levels of IL-5 and IL-6, suggesting a role for endogenous VIP in suppressing inflammation[2].	[2]
Guinea Pig	Anoxia/Glucope- nia Injury (Detrusor Nerves)	0.3 µM	Improved Nerve Response: Significantly improved response of detrusor strips to electrical field stimulation during anoxia/glucope- nia and reperfusion.	[3]

Various	General Lung Injury Models	Not specified	Protective effects on pulmonary tissue have been shown in numerous animal models of lung injury in rats, guinea pigs, dogs, and sheep[4]. Aviptadil was shown to restore barrier function at the endothelial/alveolar interface and to protect the lung and other organs from failure in mice, rats, guinea pigs, sheep, and swine[5].	[4][5]
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Human Clinical Trials

Study Population	Condition	Aviptadil Acetate Dosage	Key Quantitative Outcomes	Reference(s)
8 Patients	Sepsis-related ARDS	50-100 pmol/kg/hr IV infusion for 12 hours	Improved Weaning from Mechanical Ventilation: 7 out of 8 patients (87.5%) were successfully removed from mechanical ventilation[6].	[6]
6 Patients	Viral-related Severe ARDS	Not specified	Improved Oxygenation: Mean oxygen saturation improved from 87.86% to 93.43% (p<0.01). PaO2 improved from a mean of 54.3 to 68.4 (p=0.004). SpO2/FiO2 ratio increased from 149 to 336[7].	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key preclinical and clinical studies of **Aviptadil**.

Preclinical Models of Acute Lung Injury

1. Rat Model of Reperfusion Injury (Lung Transplantation)

- Objective: To assess the protective effect of Vasoactive Intestinal Peptide (VIP) on lung tissue during transplantation.
- Animal Model: Male Sprague-Dawley rats.
- Injury Induction: Lungs were flushed and stored in a preservation solution for 18 hours at 4°C to simulate transplant conditions, inducing reperfusion injury upon revascularization.
- Treatment Groups:
 - Group I: No preservation or storage (control).
 - Group II: 18 hours of cold storage without VIP.
 - Group III: 18 hours of cold storage with VIP (0.1 g/ml) in the flush solution.
 - Group IV: 18 hours of cold storage with intravenous VIP (3 µg/kg) administered to the recipient rat just after reperfusion.
- Key Measurements: Pulmonary arterial pressure, peak airway pressure, blood gas analysis, serum lipid peroxide levels, tissue myeloperoxidase activity, and wet-to-dry weight ratio were measured 24 hours after transplantation[1].

2. Mouse Model of Asthma (VIP Knockout)

- Objective: To investigate the role of endogenous VIP in airway inflammation.
- Animal Model: Vasoactive Intestinal Peptide knockout (VIP KO) mice and wild-type mice.
- Methodology: This was a genetic model where the gene for VIP was deleted. The inflammatory state of the lungs in VIP KO mice was compared to that of wild-type mice.
- Key Measurements: Peribronchiolar airway inflammation, accumulation of lymphocytes and eosinophils, and production of pro-inflammatory cytokines (IL-5, IL-6, IFN-γ) were assessed[2].

Human Clinical Trials

1. Sepsis-Related Acute Respiratory Distress Syndrome (ARDS)

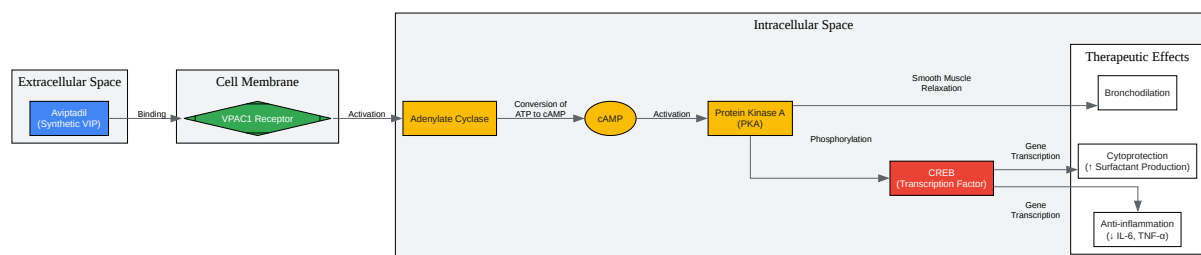
- Objective: To evaluate the safety and efficacy of **Aviptadil** in patients with sepsis-related ARDS.
- Study Population: 8 patients with ARDS related to sepsis, all requiring mechanical ventilation.
- Treatment Protocol: **Aviptadil** was administered as a continuous intravenous infusion at a rate of 50-100 pmol/kg/hr for 12 hours.
- Key Measurements: Patients were monitored for adverse events, and the primary efficacy endpoint was successful weaning from mechanical ventilation[6].

2. Viral-Related Severe ARDS

- Objective: To assess the impact of **Aviptadil** on clinical outcomes in patients with severe ARDS due to viral pneumonia.
- Study Population: 6 patients with severe viral-related ARDS.
- Treatment Protocol: **Aviptadil** was administered as an infusion over three days.
- Key Measurements: Oxygen saturation, PaO₂, and the SpO₂/FiO₂ ratio were measured before and after the treatment course to assess for improvements in oxygenation[7].

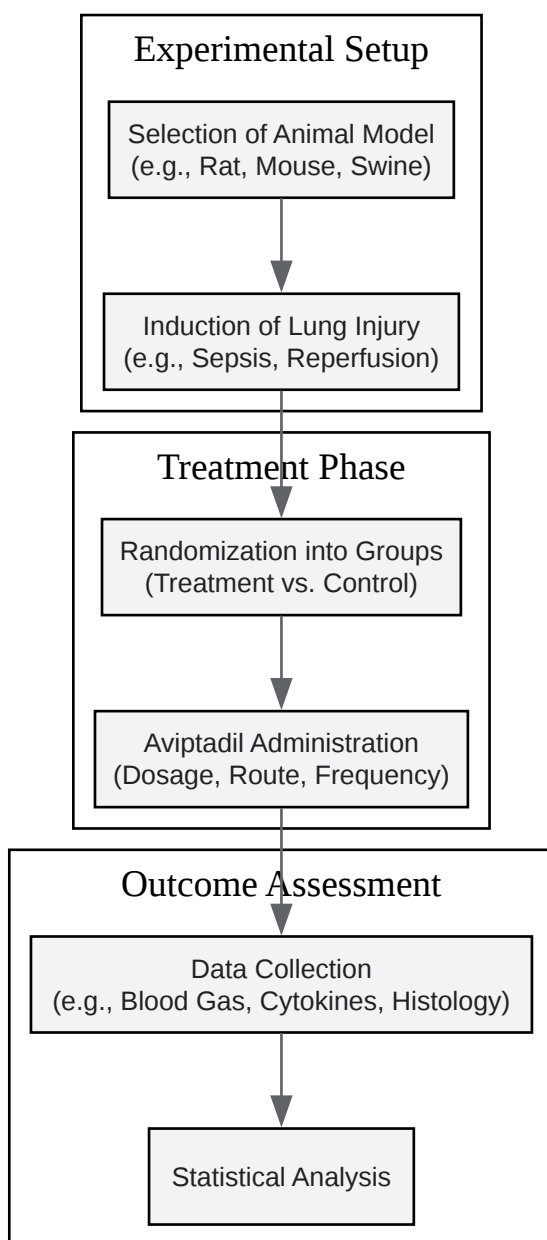
Signaling Pathways and Experimental Workflow

The therapeutic effects of **Aviptadil** are mediated through its interaction with specific signaling pathways. The diagrams below illustrate the mechanism of action and a typical experimental workflow for evaluating its efficacy.



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Figure 1. Simplified signaling pathway of **Aviptadil**.



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Figure 2. General experimental workflow for preclinical evaluation.

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